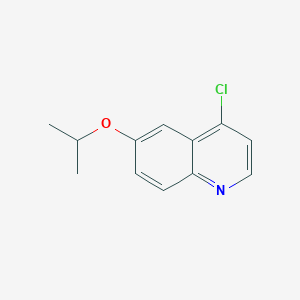

4-Chloro-6-(propan-2-yloxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-6-(propan-2-yloxy)quinoline” is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, often involves chemical modification of the quinoline nucleus . For instance, one study employed click chemistry to link dihydropyrimidinone (DHPM) and quinoline compounds, which offered several synthetic advantages over the previously used amide coupling for the same hybrids .Molecular Structure Analysis

The molecular weight of “4-Chloro-6-(propan-2-yloxy)quinoline” is 221.68 . The InChI code for this compound is "1S/C12H12ClNO/c1-8(2)15-9-3-4-10-11(13)5-6-14-12(10)7-9/h3-8H,1-2H3" .Chemical Reactions Analysis

Quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, are known to exhibit important biological activities . They are used extensively in the treatment of various diseases . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical form of “4-Chloro-6-(propan-2-yloxy)quinoline” is a powder . It has a melting point of 65-66 degrees Celsius . The compound should be stored at 4 degrees Celsius .Scientific Research Applications

Corrosion Inhibition

4-Chloro-6-(propan-2-yloxy)quinoline derivatives have been explored for their potential as corrosion inhibitors. Studies have shown that compounds like 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibit inhibitive action against mild steel corrosion in acidic environments. The inhibitory effect is attributed to the formation of a protective film on the metal surface, which is supported by electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) analyses. These findings suggest that such derivatives can be effective in reducing corrosion rates in industrial applications, making them valuable for maintaining the integrity of metal structures in corrosive environments (Olasunkanmi & Ebenso, 2019).

Antimicrobial Activity

Compounds related to 4-Chloro-6-(propan-2-yloxy)quinoline have been synthesized and evaluated for their antibacterial properties. For instance, derivatives like 6b, synthesized from 2-chloro-3-(prop-2-ynyloxy)quinoxaline, have shown better antibacterial activity against Pseudomonas aeruginosa compared to standard drugs like tetracycline. This suggests that such derivatives could serve as promising leads for the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Keivanloo et al., 2016).

Antitubercular Agents

Research into quinoxaline derivatives has also highlighted their potential in combating tuberculosis. For example, 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and assessed for their antituberculosis activity. Certain derivatives with specific substituents have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential as novel antitubercular agents (Jaso et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Quinoline derivatives, including “4-Chloro-6-(propan-2-yloxy)quinoline”, continue to be an important area of research in medicinal chemistry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name |

4-chloro-6-propan-2-yloxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYSHMFIANGSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=CN=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(propan-2-yloxy)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)

![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)

![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)

![N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2973976.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973978.png)